molecular formula C12H10F3N5OS B12333717 N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

Cat. No.: B12333717
M. Wt: 329.30 g/mol
InChI Key: JNLRHJSRCGDGQG-UHFFFAOYSA-N
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Description

2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a complex organic compound that features a thiazole ring substituted with a trifluoromethyl group, a pyridine carboximidoyl moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Pyridine Carboximidoyl Moiety: This step involves the reaction of the thiazole intermediate with pyridine-3-carboximidoyl chloride under basic conditions.

    Formation of the Carbohydrazide Group: The final step involves the reaction of the intermediate with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety.

    Reduction: Reduction reactions can occur at the carbohydrazide group, converting it to various reduced forms.

    Substitution: The trifluoromethyl group and the pyridine moiety can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and pyridine rings.

    Reduction Products: Reduced forms of the carbohydrazide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide: Lacks the pyridine carboximidoyl moiety.

    N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide: Lacks the methyl group on the thiazole ring.

    2-methyl-N’-(pyridine-3-carboximidoyl)-1,3-thiazole-5-carbohydrazide: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group, the pyridine carboximidoyl moiety, and the carbohydrazide group in 2-methyl-N’-(pyridine-3-carboximidoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide makes it unique compared to similar compounds

Properties

Molecular Formula

C12H10F3N5OS

Molecular Weight

329.30 g/mol

IUPAC Name

N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H10F3N5OS/c1-6-18-9(12(13,14)15)8(22-6)11(21)20-19-10(16)7-3-2-4-17-5-7/h2-5H,1H3,(H2,16,19)(H,20,21)

InChI Key

JNLRHJSRCGDGQG-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=C(S1)C(=O)N/N=C(/C2=CN=CC=C2)\N)C(F)(F)F

Canonical SMILES

CC1=NC(=C(S1)C(=O)NN=C(C2=CN=CC=C2)N)C(F)(F)F

Origin of Product

United States

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